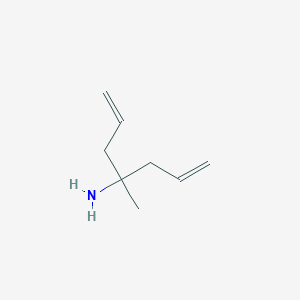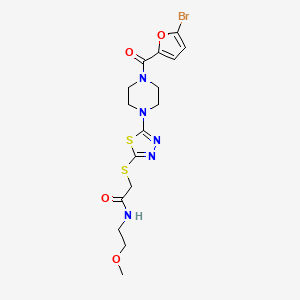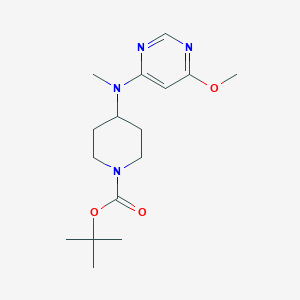
tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Core: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Introduction of Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions using methanol under acidic or basic conditions.
Attachment of tert-Butyl Ester Group: : The tert-butyl ester group is introduced through esterification reactions using tert-butanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines, acidic or basic conditions
Major Products Formed
Oxidation: : Oxidized derivatives of the compound
Reduction: : Reduced derivatives of the compound
Substitution: : Substituted derivatives with different functional groups
Scientific Research Applications
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The molecular targets and pathways involved can vary based on the specific application and biological system.
Comparison with Similar Compounds
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: is unique due to its specific structural features and potential applications. Similar compounds include:
Tert-Butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate
Tert-Butyl (6-aminopyrimidin-4-yl)carbamate
Tert-Butyl (4-methylpyridin-2-yl)carbamate
Properties
IUPAC Name |
tert-butyl 4-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-12(7-9-20)19(4)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGUVGZAPBQWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
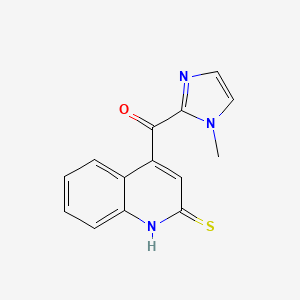

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2950203.png)
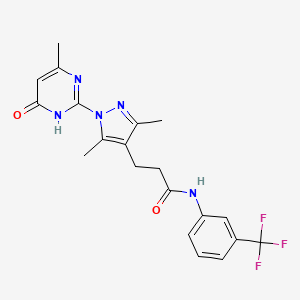
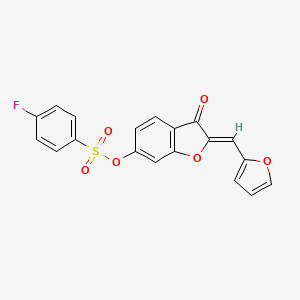
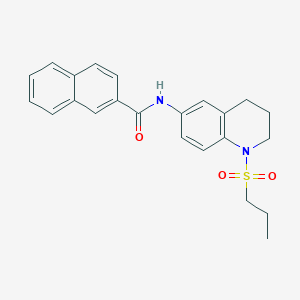
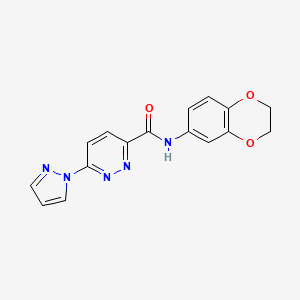
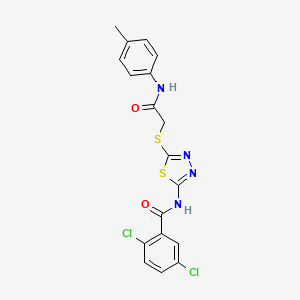

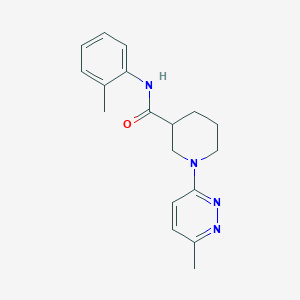
![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)
